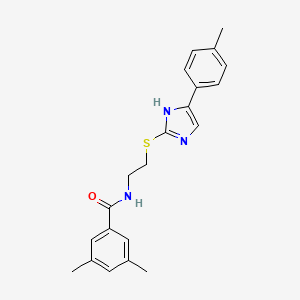

![molecular formula C23H26N4O4S2 B3298398 (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 897466-31-8](/img/structure/B3298398.png)

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Descripción general

Descripción

This compound is a complex organic molecule with the molecular formula C16H19N3OS . It’s also known by other names such as 897467-21-9, 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole, and cyclopropyl (4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The molecule includes a benzothiazole ring, a piperazine ring, and a morpholinosulfonyl group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.4 g/mol. It has a computed XLogP3-AA value of 2.9, indicating its relative lipophilicity, which can affect its absorption and distribution within the body . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a topological polar surface area of 64.7 Ų and a complexity of 406 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The thiazole ring has been extensively studied for its antimicrobial properties. Compounds containing thiazole derivatives have shown activity against bacteria, fungi, and viruses. Researchers have synthesized and tested various thiazole-based molecules, including those with piperazine substituents, for their antimicrobial effects . Investigating the antimicrobial potential of our compound could provide valuable insights for drug development.

Anticancer Potential

Thiazole derivatives have demonstrated antitumor and cytotoxic properties. Our compound’s unique structure, combining the piperazine and thiazole moieties, may contribute to its efficacy against cancer cells. Researchers have explored similar compounds for their anti-proliferative effects on human cancer cell lines . Investigating its impact on cancer cell growth could reveal novel therapeutic avenues.

Anti-Inflammatory and Analgesic Effects

The presence of thiazolidinone rings has been associated with anti-inflammatory and analgesic activity. In animal studies, compounds with thiazole scaffolds exhibited significant anti-inflammatory and pain-relieving effects . Our compound’s dual ring system might enhance these properties. Investigating its impact on inflammation and pain pathways could be enlightening.

Quorum Sensing Inhibition

Quorum sensing plays a crucial role in bacterial communication and virulence. Compounds that disrupt quorum sensing pathways can potentially attenuate bacterial infections. Considering the unique structure of our compound, it could be evaluated for its quorum sensing inhibition potential . Such research could contribute to novel strategies for combating bacterial infections.

Drug Design and Optimization

The compound’s scaffold provides an excellent starting point for drug design. Medicinal chemists can modify its functional groups to optimize pharmacokinetics, bioavailability, and target specificity. By exploring different derivatives, researchers can fine-tune its properties for specific therapeutic applications.

Kashyap, S. J., Garg, V. K., Sharma, P. K., Kumar, N., Dudhe, R., & Gupta, J. K. (2012). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(12), 2123–2132. Link In vitro anti-proliferation evaluation against four human cancer cell lines. New Journal of Chemistry, 44(3), 1060–1064. Link Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds as quorum sensing inhibitors. RSC Advances, 11(47), 29618–29627. Link

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing a thiazole ring, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

For instance, some compounds have been found to bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and inhibit cell division.

Biochemical Pathways

These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, nerve signal transmission, and cell growth or division .

Result of Action

Similar compounds have been found to induce apoptosis in certain cell types . This could potentially result in the death of cancer cells, for example, contributing to the antitumor or cytotoxic properties of these compounds .

Propiedades

IUPAC Name |

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S2/c1-17-2-7-20-21(16-17)32-23(24-20)26-10-8-25(9-11-26)22(28)18-3-5-19(6-4-18)33(29,30)27-12-14-31-15-13-27/h2-7,16H,8-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBQYBPOEDXKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3298338.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3298352.png)

![N-benzyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3298359.png)

![N-(2,4-dimethoxyphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3298365.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B3298375.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B3298379.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B3298382.png)

![6-Methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B3298403.png)

![(4-Benzoylphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3298407.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B3298414.png)

![6-Methoxy-2-{4-[3-(phenylsulfonyl)propanoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3298420.png)

![6-Methoxy-2-{4-[(phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3298422.png)